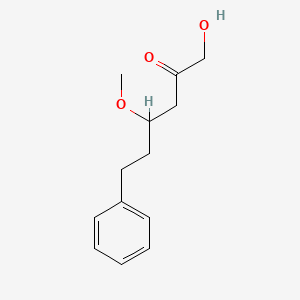

2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-

Description

Significance of Highly Substituted Aliphatic Ketones in Synthetic and Mechanistic Studies

Highly substituted aliphatic ketones are versatile building blocks in organic synthesis. The presence of multiple functional groups on a flexible carbon chain allows for a wide array of chemical transformations, making them valuable precursors to more complex molecules, including natural products and pharmaceuticals. semanticscholar.org The ketone functional group itself is a hub of reactivity, susceptible to nucleophilic addition and reactions at the α-carbon. researchgate.net When combined with other functionalities such as hydroxyl and methoxy (B1213986) groups, the synthetic utility of the ketone is significantly enhanced.

For instance, α-hydroxy ketones are key structural motifs in numerous biologically active compounds and serve as important intermediates in the synthesis of various pharmaceuticals. digitellinc.com The hydroxyl group can direct stereoselective reactions and can be further functionalized, while the ketone can be transformed into a variety of other groups. Similarly, the presence of a methoxy group can influence the electronic properties of the molecule and can be a key feature in the final target molecule. northwestern.edu The study of these substituted ketones also provides valuable insights into reaction mechanisms, such as those involved in C-H functionalization and homologation reactions, where the ketone can act as a directing group. researchgate.netwikipedia.org

Contextualization of 2-Hexanone (B1666271), 1-hydroxy-4-methoxy-6-phenyl- within Complex Organic Molecules

While specific research on 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- is limited, its structural features place it within the context of several important classes of natural products. The combination of a phenyl group, a hexanone core, and hydroxyl and methoxy substituents is reminiscent of the chemical structures of diarylheptanoids, curcuminoids, gingerols, and shogaols. wikipedia.orgnih.gov

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. wikipedia.org Many of these compounds, such as curcumin, possess a heptan-3,5-dione structure, which is closely related to the hexanone core of the title compound. nih.govnih.gov These natural products often feature hydroxyl and methoxy substitutions on the phenyl rings and exhibit a range of biological activities.

Gingerols and shogaols , the pungent principles of ginger, are another relevant class of natural products. They possess a 1-(4'-hydroxy-3'-methoxyphenyl)-5-hydroxyalkan-3-one structure, which closely resembles the substitution pattern of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-. semanticscholar.org These compounds are of interest for their various pharmacological properties.

The structural similarity of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- to these and other complex natural products suggests its potential as a synthon or a key intermediate in the total synthesis of such molecules. Its functional groups are strategically positioned to allow for the construction of the more elaborate structures found in nature.

Below is a table summarizing the key structural features of the compound of interest.

| Property | Value |

| IUPAC Name | 1-hydroxy-4-methoxy-6-phenyl-2-hexanone |

| Molecular Formula | C13H18O3 |

| CAS Number | 917575-01-0 |

Structure

3D Structure

Properties

CAS No. |

917575-01-0 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-hydroxy-4-methoxy-6-phenylhexan-2-one |

InChI |

InChI=1S/C13H18O3/c1-16-13(9-12(15)10-14)8-7-11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3 |

InChI Key |

DYHDUJARQAKRLS-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCC1=CC=CC=C1)CC(=O)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hexanone, 1 Hydroxy 4 Methoxy 6 Phenyl

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com This process begins with the final product and works backward through a series of disconnections, which represent the reverse of known chemical reactions. amazonaws.com

For 2-Hexanone (B1666271), 1-hydroxy-4-methoxy-6-phenyl-, the hexanone backbone contains several key bonds that are strategic points for disconnection. The structure features a β-hydroxy ketone relationship between the carbonyl group at C2 and the hydroxyl group at C1, but the core challenge lies in constructing the C1-C6 chain with the specified functional groups. A primary target for disconnection is the C3-C4 bond, which can be logically formed via an aldol-type reaction. This disconnection reveals two primary synthons, which correspond to readily available or easily synthesizable precursor molecules.

Table 1: Retrosynthetic Disconnection and Corresponding Precursors

| Disconnection Point | Resulting Synthons | Potential Reagent Equivalents |

|---|---|---|

| C3 – C4 Bond | Acyl anion synthon (at C3) and an electrophilic carbon synthon (at C4) | An enolate derived from acetone (B3395972) and 3-methoxy-5-phenylpropanal. |

The C3-C4 disconnection is particularly advantageous as it leverages the powerful and well-understood aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. pitt.edu This approach would involve the reaction of an enolate with an aldehyde.

The structure of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- contains a chiral center at the C4 position, where the methoxy (B1213986) group is attached. The spatial arrangement of this group is critical, and any successful synthesis must address the formation of this stereocenter. During an aldol reaction, the geometry of the enolate (cis or trans) can significantly influence the stereochemical outcome of the product. bham.ac.uk Therefore, controlling the enolate geometry is a crucial point for achieving a specific stereoisomer of the final product. Asymmetric synthesis methods, such as using chiral catalysts or auxiliaries, would be essential to control the absolute stereochemistry at C4.

Chemo- and Regioselective Synthetic Strategies

Achieving the desired molecular architecture requires reactions that are highly selective, ensuring that functional groups react in a predictable and controlled manner.

The aldol condensation is a powerful method for forming carbon-carbon bonds by reacting an enolate ion with a carbonyl compound. pitt.edugoogle.com In the context of synthesizing 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-, a crossed aldol reaction between a ketone and an aldehyde would be a primary strategy. chegg.com This reaction first forms a β-hydroxy ketone, which is a key intermediate. google.com

The formation and reaction of enolates are central to the aldol strategy. Enolates are nucleophilic anions formed by the deprotonation of a carbon atom alpha to a carbonyl group. masterorganicchemistry.comwikipedia.org The choice of base and reaction conditions is critical for controlling which enolate is formed, especially in unsymmetrical ketones. pitt.edubham.ac.uk

For the proposed synthesis, the enolate of acetone (or a protected equivalent) would be generated and reacted with 3-methoxy-5-phenylpropanal. To ensure the reaction proceeds efficiently, a strong, non-nucleophilic base is required to completely convert the ketone to its enolate form. libretexts.org Lithium diisopropylamide (LDA) is a common choice for this purpose, as it is a strong base that is soluble in common ether solvents like THF. wikipedia.orglibretexts.org

The regioselectivity of enolate formation can be controlled by temperature and the choice of base, leading to either the kinetic or thermodynamic enolate. pitt.edu

Table 2: Conditions for Regioselective Enolate Formation

| Enolate Type | Conditions | Rationale |

|---|---|---|

| Kinetic | Strong, sterically hindered base (e.g., LDA), low temperature (-78 °C), aprotic solvent. pitt.edubham.ac.uk | The base removes the most accessible, least sterically hindered α-proton, leading to the less substituted enolate. This process is fast and irreversible at low temperatures. pitt.edu |

| Thermodynamic | Weaker base (e.g., NaOR), higher temperature, protic solvent. pitt.edubham.ac.uk | These conditions allow for an equilibrium to be established, which favors the formation of the more stable, more substituted enolate. pitt.edu |

In this synthesis, the use of acetone simplifies the issue of regioselectivity as its protons are equivalent.

To address the stereocenter at C4, modern asymmetric aldol reactions would be employed. These methods use chiral catalysts to control the facial selectivity of the enolate addition to the aldehyde, resulting in a high enantiomeric excess of one stereoisomer.

There are several approaches to achieving asymmetry:

Substrate-based control: A chiral auxiliary can be attached to the enolate precursor, directing the approach of the aldehyde from one face.

Reagent-based control: A chiral base or Lewis acid can be used to control the reaction's stereochemistry.

Catalyst-based control: A small amount of a chiral catalyst, often an organocatalyst like proline or a metal complex with a chiral ligand, can facilitate the reaction enantioselectively.

Table 3: Potential Catalysts for Asymmetric Aldol Reaction

| Catalyst Type | Example | Mechanism of Stereocontrol |

|---|---|---|

| Organocatalyst | Proline | Forms a chiral enamine intermediate with the ketone, which then reacts with the aldehyde with high facial selectivity. |

| Metal-based Catalyst | Chiral Boron Lewis Acids | The chiral Lewis acid coordinates to the aldehyde, presenting one face preferentially to the incoming nucleophilic enolate. |

By carefully selecting the appropriate catalytic system, the synthesis can be directed to produce a single desired enantiomer of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-.

In-depth Analysis of Reveals Limited Publicly Available Research

The exploration for advanced synthetic methodologies, including selective functional group interconversions, oxidation and reduction strategies, and stereoselective approaches for 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-, did not yield specific documented procedures. Research into related compounds, such as various substituted hexanones, provides a general framework for potential synthetic routes. For instance, the synthesis of other 2-hexanone derivatives often involves strategies like acetoacetic ester synthesis or the oxidation of corresponding secondary alcohols. However, the precise combination of a hydroxyl group at the C1 position, a methoxy group at the C4 position, and a phenyl group at the C6 position presents a unique synthetic challenge that does not appear to be directly addressed in available literature.

Further searches for methodologies related to the specific functionalities of the target molecule, such as the introduction of a hydroxyl group, controlled methoxylation, and incorporation of a phenyl group on a hexanone backbone, also did not provide specific examples for 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-. Similarly, information regarding stereoselective synthesis and the use of asymmetric catalysis in the preparation of this specific hexanone variant is not currently available in the public domain.

Given the absence of direct research and data on "2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-", it is not possible to provide a detailed and scientifically accurate article on its advanced synthetic methodologies as requested. The creation of such an article would necessitate speculation beyond the scope of existing scientific evidence.

Stereoselective Synthesis and Chiral Induction Approaches

Diastereoselective Control in Multi-Substituted Hexanone Systems

Achieving precise control over the relative stereochemistry of the hydroxyl group at C1 and the methoxy group at C4 is a critical challenge in the synthesis of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-. The spatial arrangement of these substituents significantly influences the molecule's properties and biological activity. Diastereoselective control in such acyclic systems can be effectively managed through substrate-directed reactions, where existing stereocenters guide the formation of new ones.

One powerful strategy involves the diastereoselective reduction of a β-hydroxy ketone precursor. Although the target molecule has a γ-methoxy substituent relative to the C1-hydroxyl group, principles from 1,3-diol synthesis can be adapted. For instance, directed reductions of β-hydroxy ketones are well-established methods for setting the stereochemistry of adjacent hydroxyl groups with high selectivity. youtube.comresearchgate.net A common approach is the Narasaka-Prasad reduction, which typically employs a boron chelating agent and a hydride source to achieve high syn-selectivity. youtube.com Conversely, intramolecular hydride delivery from an alkoxydiacetoxyborohydride intermediate can lead to the corresponding anti-diols with high diastereoselectivity. researchgate.net

In the context of the target molecule, a key intermediate would be a β-hydroxy ketone or a related precursor where the C4-methoxy group can influence the stereochemical outcome of a subsequent reduction at the C2-ketone. The presence of an alkoxy group can act as a directing group. Studies on the reduction of β-alkoxy ketones with reagents like samarium diiodide (SmI₂) have shown that the alkoxy group can chelate the metal, creating a rigid cyclic intermediate that directs the incoming hydride to a specific face of the carbonyl group. acs.org This chelation control can favor the formation of the anti-1,3-diol monoether, providing a reliable method for establishing the desired relative stereochemistry between the C1-hydroxyl and C4-methoxy groups. The efficiency and stereochemical outcome of such reductions are highly dependent on the nature of the alkoxy group and the reaction conditions, as summarized in the table below.

| Reaction Type | Reagent | Typical Selectivity | Reference |

| Narasaka-Prasad Reduction | Bu₂BOMe, NaBH₄ | syn-1,3-diols | youtube.com |

| Evans-Saksena Reduction | Me₄NBH(OAc)₃ | anti-1,3-diols | researchgate.net |

| Directed Alkoxy Reduction | SmI₂, MeOH | anti-1,3-diol monoethers | acs.org |

Furthermore, aldol reactions represent a cornerstone of C-C bond formation and stereocenter construction. organic-chemistry.orggoogle.com The Zimmerman-Traxler model provides a robust framework for predicting the diastereoselectivity of metal enolate-based aldol reactions, where a chair-like transition state dictates the relative stereochemistry of the resulting β-hydroxy ketone. harvard.eduyoutube.com By carefully selecting the enolate geometry (Z or E), one can preferentially form syn or anti aldol adducts, respectively. youtube.com This methodology could be applied to construct the carbon skeleton of the target molecule by reacting a suitable enolate with an aldehyde, thereby setting the initial stereochemistry that guides subsequent transformations.

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, often providing access to enantiopure compounds under mild conditions. For the synthesis of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-, enzymatic transformations are particularly well-suited for the stereoselective formation of the α-hydroxy ketone moiety.

The formation of the 1-hydroxy-2-oxo functionality is a classic example of an α-hydroxy ketone structure, a valuable motif in many biologically active molecules. nih.gov A key biocatalytic strategy to produce such structures is the asymmetric reduction of a prochiral 1,2-diketone precursor, in this case, 4-methoxy-6-phenylhexane-1,2-dione.

Oxidoreductases, particularly ketoreductases (KREDs) and certain alcohol dehydrogenases (ADHs), are capable of catalyzing the highly regioselective and enantioselective reduction of one carbonyl group in a 1,2-dicarbonyl compound. Research has demonstrated that various dehydrogenases can efficiently reduce aliphatic and aromatic diketones. For example, the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T has been shown to catalyze the selective asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org Notably, this enzyme accepts alkyl phenyl dicarbonyls like phenylglyoxal (B86788) and 2-hydroxy-1-phenylpropan-1-one as substrates, indicating its potential utility for precursors bearing the phenyl group present in the target molecule. rsc.org

The general scheme for such a transformation is presented below: Precursor: 4-methoxy-6-phenylhexane-1,2-dione Enzyme: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Cofactor: NAD(P)H Product: (R)- or (S)-2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-

The choice of enzyme is crucial as it determines the stereochemistry of the resulting hydroxyl group. Large libraries of KREDs are available, offering access to both (R)- and (S)-enantiomers of the desired product with high enantiomeric excess.

While wild-type enzymes offer a broad range of catalytic activities, their performance on non-natural, structurally complex substrates like the precursor to 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- may be suboptimal in terms of activity, selectivity, or stability under process conditions. Protein engineering, through techniques like directed evolution and rational design, allows for the tailoring of enzymes to meet specific industrial demands. nih.gov

The synthesis of pharmaceutical intermediates often relies on engineered KREDs capable of accommodating bulky substrates. For instance, Codexis developed an engineered ADH through directed evolution to reduce a bulky poly-functionalized ketone intermediate in the synthesis of the anti-asthmatic agent montelukast. rsc.org This engineered enzyme functioned efficiently at high substrate concentrations and in the presence of organic solvents. rsc.org Similarly, KREDs have been engineered for the stereoselective reduction of α-halo-ketones to produce chiral halo-alcohols, which are precursors for antiretroviral drugs like atazanavir. google.com

For the targeted synthesis of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-, a similar approach could be employed. A typical workflow would involve:

Screening: A diverse panel of wild-type KREDs would be screened for initial activity on the 4-methoxy-6-phenylhexane-1,2-dione precursor.

Directed Evolution: The most promising candidate enzyme would be subjected to iterative rounds of mutagenesis (e.g., error-prone PCR, site-saturation mutagenesis) and high-throughput screening to enhance desired properties such as:

Activity: Increased reaction rate for higher productivity.

Stereoselectivity: Improved enantiomeric excess (>99% ee) for the desired stereoisomer.

Substrate Tolerance: Ability to function at high substrate loadings.

Stability: Robustness to process temperatures and solvents.

Molecular dynamics simulations and docking studies can provide insights into the enzyme-substrate interactions, guiding the rational design of mutations in the active site to better accommodate the substrate and improve stereoselectivity. mdpi.comresearchgate.net This approach has been successfully used to optimize a KRED from Sporidiobolus salmonicolor for the synthesis of a precursor to the kinase inhibitor ipatasertib, achieving high conversion and diastereomeric excess. researchgate.net

| Engineering Goal | Method | Potential Outcome |

| Increased Activity | Directed Evolution, Rational Design | Higher catalytic turnover (kcat), reduced enzyme loading |

| Enhanced Stereoselectivity | Site-Saturation Mutagenesis at Active Site | >99% enantiomeric excess (ee) of desired product |

| Improved Stability | Directed Evolution for Thermostability | Operation at higher temperatures, longer enzyme lifetime |

| Broader Substrate Scope | Gene Shuffling, Mutagenesis | Acceptance of diverse substituted hexanone precursors |

Convergent and Divergent Synthetic Routes

Fragment A: A C1-C2 unit, potentially derived from a protected hydroxyacetaldehyde or a glyoxylate (B1226380) equivalent.

Fragment B: A C3-C6 unit containing the methoxy and phenyl functionalities. This fragment could be synthesized from a precursor like 4-phenylbutanoic acid.

These fragments could be joined using powerful C-C bond-forming reactions, such as an aldol condensation or the addition of an organometallic reagent derived from one fragment to an electrophilic carbonyl group on the other.

In contrast, a divergent synthesis begins with a common core structure that is progressively elaborated to yield a variety of related compounds. This approach is highly efficient for creating a library of analogues for structure-activity relationship (SAR) studies. For the target molecule, a plausible divergent strategy could start from a common intermediate such as 4-methoxy-6-phenyl-2-hexanone. This central scaffold could then be subjected to various transformations to introduce diversity. For example:

Stereoselective Reduction: The ketone could be reduced using a panel of different chemical reducing agents or KREDs to generate all possible stereoisomers of the corresponding secondary alcohol.

Hydroxylation: Asymmetric α-hydroxylation of the ketone could introduce the C1-hydroxyl group, again with the potential to generate different stereoisomers.

Functional Group Modification: The phenyl ring or the methoxy group could be modified. For example, demethylation followed by re-alkylation with different alkyl groups would yield a range of C4-alkoxy analogues.

The choice between a convergent and divergent strategy depends on the ultimate goal of the synthesis. For the efficient production of the single target molecule, a convergent route is often superior. For the exploration of chemical space around the core structure, a divergent approach is more practical.

Chemical Reactivity and Mechanistic Investigations of 2 Hexanone, 1 Hydroxy 4 Methoxy 6 Phenyl

Reactions of the Ketone Moiety

The ketone group at the C2 position is expected to be a primary site of reactivity. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent alpha-protons at C3 exhibit acidity, allowing for enolate formation.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

The carbonyl carbon of 2-Hexanone (B1666271), 1-hydroxy-4-methoxy-6-phenyl- is a key electrophilic center. It is expected to undergo nucleophilic addition reactions with a variety of reagents, including organometallics (e.g., Grignard reagents, organolithiums), hydrides (e.g., NaBH₄, LiAlH₄), and cyanides.

The stereochemical outcome of such additions would be of significant interest. The presence of a stereocenter at C4 (bearing the methoxy (B1213986) group) could lead to diastereoselectivity in the formation of a new stereocenter at C2 upon nucleophilic attack. This facial selectivity would likely be governed by Felkin-Anh or related models of asymmetric induction, where the nucleophile attacks the carbonyl group from the less sterically hindered face. The relative sizes of the substituents around the C4 stereocenter (methoxy, the C3 methylene (B1212753) group, and the C5-C6 phenyl-ethyl chain) would play a crucial role in determining the preferred trajectory of the incoming nucleophile.

Table 1: Predicted Products of Nucleophilic Addition to 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product Structure | Potential for Diastereoselectivity |

| Hydride (H⁻) | NaBH₄ | 1-hydroxy-4-methoxy-6-phenyl-2-hexanol | High |

| Methyl (CH₃⁻) | CH₃MgBr | 2-methyl-1-hydroxy-4-methoxy-6-phenyl-2-hexanol | High |

| Phenyl (Ph⁻) | PhLi | 2-phenyl-1-hydroxy-4-methoxy-6-phenyl-2-hexanol | High |

| Cyanide (CN⁻) | NaCN/H⁺ | 2-cyano-1-hydroxy-4-methoxy-6-phenyl-2-hexanol | High |

Note: The stereochemistry of the products is not specified as it would depend on the specific (R/S) configuration of the starting material at C4 and the reaction conditions.

Alpha-Proton Reactivity and Enolization Studies

The methylene protons at the C3 position, being alpha to the ketone, are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a range of reactions, including alkylation, acylation, and aldol (B89426) condensations.

The regioselectivity of enolate formation is not an issue in this molecule as there is only one set of alpha-protons. However, the stereochemistry of subsequent reactions of the enolate would be influenced by the existing stereocenter at C4. For instance, in an aldol reaction with an aldehyde, the approach of the aldehyde to the enolate face would be directed by the stereocenter at C4, potentially leading to the formation of diastereomeric aldol adducts.

Transformations of the Primary Hydroxyl Group at C1

The primary hydroxyl group at the C1 position offers another site for chemical modification, allowing for the introduction of a variety of functional groups.

Esterification and Etherification Strategies

The primary alcohol can be readily converted into esters through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or a base. Similarly, etherification can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Potential Esterification and Etherification Reactions at C1

| Reaction Type | Reagent | Product Type |

| Esterification | Acetic anhydride, pyridine | Acetate ester |

| Esterification | Benzoyl chloride, triethylamine | Benzoate ester |

| Etherification | NaH, then CH₃I | Methyl ether |

| Etherification | NaH, then BnBr | Benzyl (B1604629) ether |

Selective Oxidation and Reduction Pathways

The primary hydroxyl group at C1 can be selectively oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent is crucial to control the extent of oxidation. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would be expected to yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the carboxylic acid.

Conversely, while the hydroxyl group is already in a reduced state, the rest of the molecule could be subjected to reductive conditions. However, selective reduction of other functional groups in the presence of the hydroxyl group would require careful choice of reagents. For instance, catalytic hydrogenation could potentially reduce the phenyl group, depending on the catalyst and conditions.

Reactivity of the Methoxy Ether at C4

The methoxy group at C4 is generally considered to be one of the more stable functional groups in the molecule under neutral or basic conditions. Ethers are known for their relative inertness. However, under strongly acidic conditions, particularly with strong acids like HBr or HI, the ether linkage can be cleaved. This would proceed via a protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the methyl group (an Sₙ2 reaction) or on the C4 carbon. The latter would be less likely due to steric hindrance. Cleavage would result in the formation of a secondary alcohol at C4 and methyl halide.

Selective Cleavage of the Methoxy Group

The selective cleavage of the methoxy group in 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- to the corresponding alcohol is a transformation of significant interest. This demethylation can be achieved under various conditions, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups within the molecule.

Commonly employed reagents for the demethylation of aliphatic ethers include strong Lewis acids and certain nucleophilic reagents. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving ethers, although its high reactivity may lead to side reactions with the ketone or alcohol functionalities if not carefully controlled. A milder approach involves the use of aluminum halides, such as aluminum chloride (AlCl₃), which can selectively demethylate methoxy groups, particularly at specific positions in more complex molecules. google.com Another set of reagents for demethylation includes those that proceed via nucleophilic substitution, such as iodotrimethylsilane (B154268) (TMSI), which can be generated in situ from chlorotrimethylsilane (B32843) and sodium iodide.

The general mechanism for Lewis acid-catalyzed demethylation involves the coordination of the Lewis acid to the oxygen atom of the methoxy group, making it a better leaving group. Subsequent nucleophilic attack by a halide ion (from the Lewis acid reagent or the solvent) on the methyl group results in the cleavage of the carbon-oxygen bond.

Table 1: Potential Reagents for Selective Demethylation

| Reagent | Typical Conditions | Mechanistic Pathway | Potential Side Reactions |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Lewis Acid-Catalyzed | Complexation with ketone, dehydration |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or CS₂, 0 °C to reflux | Lewis Acid-Catalyzed | Friedel-Crafts type reactions |

| Iodotrimethylsilane (TMSI) | CH₃CN, rt | Nucleophilic Substitution | Silylation of hydroxyl group |

Influence of Methoxy Group on Adjacent Reactivity

The methoxy group at the 4-position can exert a significant influence on the reactivity of the adjacent functionalities, primarily through steric and electronic effects. Its presence can hinder the approach of bulky reagents to the ketone at the 2-position or the hydroxyl group at the 1-position.

Electronically, the oxygen atom of the methoxy group can influence the stability of nearby intermediates. For example, in reactions involving the formation of a carbocation or a radical at an adjacent carbon, the methoxy group can participate through intramolecular interactions. While the methoxy group is on an aliphatic chain, its conformational flexibility allows it to be positioned in proximity to reactive centers.

In the context of the β-hydroxy ketone, the methoxy group's presence could modulate the stereoselectivity of reactions such as diastereoselective reductions of the ketone. youtube.com The preferred conformation of the six-membered ring intermediate, which dictates the stereochemical outcome, would be influenced by the steric bulk of the methoxy group.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Products |

|---|---|---|

| Nitration | NO₂⁺ | ortho-nitro and para-nitro derivatives |

| Halogenation | Br⁺, Cl⁺ | ortho-halo and para-halo derivatives |

| Friedel-Crafts Acylation | RCO⁺ | Primarily para-acylated product (due to sterics) |

Nucleophilic aromatic substitution on the phenyl ring is generally not favored unless the ring is activated by strong electron-withdrawing groups (which are absent in this molecule) or proceeds through a benzyne (B1209423) intermediate under harsh conditions. wikipedia.org

Intramolecular Cyclizations and Rearrangement Mechanisms

The β-hydroxy ketone functionality in 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- provides a platform for intramolecular cyclization reactions. Under basic or acidic conditions, the hydroxyl group can act as a nucleophile and attack the carbonyl carbon, leading to the formation of a cyclic hemiketal. The stability of the resulting ring (in this case, a five-membered ring) will determine the equilibrium position.

Dehydration of the β-hydroxy ketone can occur under acidic or basic conditions to yield an α,β-unsaturated ketone. This elimination reaction is often driven by the formation of a conjugated system. jackwestin.com

Rearrangements are also possible for β-hydroxy ketones. For instance, under certain conditions, a retro-aldol reaction can occur, leading to the cleavage of the carbon-carbon bond between the C2 and C3 positions. youtube.com This would result in the formation of acetone (B3395972) and 3-methoxy-5-phenylpropanal. The forward aldol reaction is generally favored under thermodynamic control for ketones, but the retro-aldol can be induced under specific conditions. youtube.com

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of reactions involving 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- will be influenced by several factors. For electrophilic aromatic substitution, the rate-determining step is typically the formation of the sigma complex (arenium ion). masterorganicchemistry.com The electron-donating nature of the alkyl substituent will increase the rate of reaction compared to unsubstituted benzene (B151609).

In the case of intramolecular cyclization, the rate will depend on the proximity of the hydroxyl and ketone groups, which is influenced by the conformational preferences of the molecule. The formation of a five- or six-membered ring is generally kinetically favored.

Thermodynamically, the stability of the products relative to the reactants will determine the position of equilibrium. For aldol-type reactions, the equilibrium for ketone additions is often not as favorable as for aldehydes, and can be sensitive to steric hindrance. youtube.com The formation of a conjugated α,β-unsaturated ketone through dehydration is a thermodynamically favorable process due to the increased stability of the conjugated system. jackwestin.com

Table 3: General Thermodynamic Considerations

| Reaction Type | General ΔG | Driving Force |

|---|---|---|

| Aldol Addition | ~0 or slightly negative | Formation of a new C-C bond |

| Retro-Aldol | ~0 or slightly positive | Relief of steric strain |

| Dehydration of β-hydroxy ketone | Negative | Formation of a stable conjugated system |

Spectroscopic Data for 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- Not Publicly Available

Comprehensive searches for advanced spectroscopic data on the chemical compound 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- have yielded no publicly available experimental or reliably predicted datasets. Information regarding its specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics is absent from scientific literature and chemical databases.

This prevents a detailed analysis and structural elucidation based on the requested outline, which includes:

1H NMR Spectral Analysis: Determination of proton environments and their coupling patterns.

13C NMR Spectral Analysis: Assignment of the carbon backbone and functional groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC): Elucidation of proton-proton and proton-carbon connectivities.

High-Resolution Mass Spectrometry (HRMS): Precise determination of the elemental composition.

Mass Spectrometry Fragmentation Analysis: Confirmation of the molecular structure through characteristic fragmentation patterns.

Without access to either experimental spectra or high-quality predicted data from specialized software, a scientifically accurate and informative article on the advanced spectroscopic characterization of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- cannot be generated at this time. The creation of data tables and a thorough discussion of its structural features as mandated by the prompt is therefore not possible.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hexanone, 1 Hydroxy 4 Methoxy 6 Phenyl

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of 2-Hexanone (B1666271), 1-hydroxy-4-methoxy-6-phenyl-, GC would serve to separate the compound from any impurities, with the retention time providing a characteristic identifier under specific chromatographic conditions. The subsequent mass spectrometry analysis would offer detailed structural information based on the molecule's fragmentation pattern upon electron ionization.

The mass spectrum is anticipated to exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. However, for alcohols, this peak can sometimes be weak or absent due to the ease of fragmentation. libretexts.org Key fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement. libretexts.orgjove.com For the target molecule, α-cleavage on either side of the carbonyl group would be expected. Cleavage between C1 and C2 would result in the loss of a ·CH₂OH radical, while cleavage between C2 and C3 would lead to the loss of a larger alkyl radical.

The presence of the phenyl group is expected to direct fragmentation, leading to the formation of a tropylium (B1234903) ion at m/z 91. whitman.edu The methoxy (B1213986) group may also influence fragmentation through the loss of a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O). The hydroxyl group could be lost as a water molecule (H₂O), particularly through a McLafferty-type rearrangement or other intramolecular rearrangements. A prominent peak resulting from the McLafferty rearrangement is anticipated, which for a γ-hydrogen abstraction would result in a fragment at m/z 58 for a simple 2-hexanone. libretexts.org However, the substitution on the hexanone chain in the target molecule would lead to a different characteristic fragment.

Predicted Major Fragments in the Mass Spectrum of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

| [M]⁺ | [C₁₃H₁₈O₃]⁺ | Molecular Ion |

| [M-18]⁺ | [C₁₃H₁₆O₂]⁺ | Loss of H₂O |

| [M-31]⁺ | [C₁₂H₁₅O₂]⁺ | Loss of ·OCH₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl (B1604629) group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- is predicted to display a number of characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature is expected to be the carbonyl (C=O) stretching vibration of the ketone, which for saturated aliphatic ketones typically appears in the range of 1715-1730 cm⁻¹. libretexts.orgpressbooks.pub The presence of a phenyl group in conjugation with the carbonyl can lower this frequency. pg.edu.pl However, in this molecule, the phenyl group is not directly conjugated with the ketone.

A broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated due to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding, which can occur intermolecularly or intramolecularly. The C-O stretching vibrations for the hydroxyl and methoxy groups are expected in the fingerprint region, typically between 1050 and 1260 cm⁻¹.

The aromatic phenyl group will give rise to several characteristic peaks. These include C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. Specific substitution patterns on the benzene (B151609) ring can often be discerned from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The aliphatic C-H stretching vibrations of the hexanone backbone will be observed in the 2850-3000 cm⁻¹ range.

Predicted Characteristic IR Absorption Bands for 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Hydroxyl |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Aliphatic |

| ~1715 | C=O stretch | Ketone |

| 1450-1600 | C=C stretch | Aromatic |

| 1050-1260 | C-O stretch | Hydroxyl and Methoxy |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings and carbonyl groups.

The primary chromophore in 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- is the phenyl group. Benzene itself exhibits characteristic absorptions around 184, 204, and 256 nm. quimicaorganica.org The substitution on the phenyl ring and the presence of other functional groups will influence the position and intensity of these absorption bands. The hydroxyl and methoxy groups, acting as auxochromes, are expected to cause a bathochromic (red) shift of the primary and secondary benzene bands to longer wavelengths due to n → π* transitions. spcmc.ac.in

Predicted UV-Vis Absorption Maxima for 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-

| Predicted λmax (nm) | Electronic Transition | Chromophore/Auxochrome |

| ~210-230 | π → π | Phenyl ring with auxochromes |

| ~260-280 | π → π (secondary band) | Phenyl ring with auxochromes |

| ~280-300 | n → π* | Ketone carbonyl |

X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful analytical technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-, a successful single-crystal X-ray diffraction experiment would definitively determine its molecular structure, including bond lengths, bond angles, and stereochemistry.

The applicability of this technique is contingent upon the ability to grow a high-quality single crystal of the compound. The presence of a flexible hexanone chain and multiple polar functional groups (hydroxyl and methoxy) could make crystallization challenging. However, the phenyl group may promote favorable packing interactions within the crystal lattice. researchgate.net

If a suitable crystal were obtained, the resulting crystallographic data would reveal the conformation of the aliphatic chain in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This would provide invaluable insight into the supramolecular chemistry of the compound. As of now, no public crystallographic data for this specific compound or its very close acyclic analogs are available.

Theoretical and Computational Chemistry Studies of 2 Hexanone, 1 Hydroxy 4 Methoxy 6 Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules, providing a balance between accuracy and computational cost. nih.govstmjournals.com For 2-Hexanone (B1666271), 1-hydroxy-4-methoxy-6-phenyl-, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G**, would be instrumental in understanding its fundamental electronic properties. orientjchem.org Such studies are foundational for exploring molecular stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in a computational study involves geometry optimization to determine the most stable three-dimensional structure of the molecule. Given the flexibility of the hexanone chain and the presence of rotatable bonds in 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-, a thorough conformational analysis is crucial. researchgate.netarxiv.org This process involves identifying all possible low-energy conformers and determining their relative stabilities. nih.govchemrxiv.org Computational studies on flexible molecules like cycloundecanone (B1197894) have demonstrated the importance of identifying the global minimum energy conformation to accurately represent the molecule's properties. nih.gov The optimized geometry provides key structural parameters, as illustrated in the hypothetical data below.

Illustrative Data Table: Predicted Geometrical Parameters for the Most Stable Conformer of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| C-O (methoxy) | 1.36 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-C (backbone) | 112° |

| C-O-C (methoxy) | 118° | |

| Dihedral Angle | C-C-C-C | 175° |

| Note: This data is illustrative and not derived from actual calculations on the specified compound. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. uni-bonn.deaps.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-. nih.gov These theoretical spectra can be invaluable for the structural elucidation of the compound, especially when compared with experimental data.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 208.5 | 208.1 |

| C-OH | 72.3 | 71.9 |

| C-OCH₃ | 55.8 | 55.6 |

| Phenyl C1 | 138.2 | 137.9 |

| Note: This data is illustrative and not derived from actual calculations on the specified compound. |

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. semanticscholar.orgaps.org For a flexible molecule like 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-, MD simulations can model its conformational changes over time in a simulated environment, such as in a solvent. arxiv.org These simulations would reveal the accessible conformations and the timescales of transitions between them, providing a more realistic understanding of the molecule's behavior in solution.

Computational Modeling of Reaction Pathways and Transition States

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. semanticscholar.org For 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-, computational modeling can be used to investigate potential reaction pathways, such as its synthesis or degradation. researchgate.net This involves locating the transition state structures and calculating the activation energies for each step of the reaction. acs.org Such studies provide a detailed energetic profile of the reaction, identifying the rate-determining step and offering insights into the factors that control the reaction's outcome. orientjchem.org

Quantum Chemical Parameters and Their Correlation with Chemical Behavior

DFT calculations yield a variety of quantum chemical parameters that are correlated with a molecule's chemical reactivity. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. scielo.org.mxresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. wuxiapptec.comrasayanjournal.co.in

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution around the molecule. rasayanjournal.co.in The MEP map identifies electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites), offering a guide to the molecule's reactive behavior. researchgate.net

Illustrative Data Table: Calculated Quantum Chemical Parameters

| Parameter | Value | Interpretation |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.79 | Propensity to accept electrons |

| Note: This data is illustrative and not derived from actual calculations on the specified compound. |

These parameters, derived from DFT calculations, provide a quantitative basis for understanding and predicting the chemical behavior of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-. mdpi.comnih.govfrontiersin.org

Derivatives, Analogues, and Structure Reactivity Relationship Studies

Systematic Synthesis of Structural Analogues

The systematic synthesis of structural analogues of 2-Hexanone (B1666271), 1-hydroxy-4-methoxy-6-phenyl- would involve the targeted modification of its core structure. This process allows researchers to probe the function of each part of the molecule. Key modifications would likely include:

Alterations to the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring to modulate electronic properties.

Modification of the Methoxy (B1213986) Group: Replacing the methoxy group with other alkoxy groups of varying chain lengths or with a hydroxyl group to investigate the impact of steric bulk and hydrogen bonding potential.

Changes to the Hexanone Backbone: Varying the length of the alkyl chain or introducing branching to assess the role of hydrophobicity and conformational flexibility.

Modification of the Hydroxyl and Ketone Groups: Esterification or etherification of the hydroxyl group and conversion of the ketone to other functional groups (e.g., amines, imines) to explore the importance of these functionalities.

These synthetic efforts would typically employ well-established organic reactions, such as aldol (B89426) condensations, Grignard reactions, and various oxidation and reduction techniques, to build the desired molecular frameworks.

Investigation of Substituent Effects on Reactivity and Selectivity

Once a series of analogues is synthesized, a systematic investigation into the effects of the introduced substituents on the compound's reactivity and selectivity would be undertaken. This would involve subjecting the analogues to a variety of chemical reactions and analyzing the outcomes. For 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-, key areas of investigation would include:

Reactivity of the Ketone: Studying how different substituents influence the susceptibility of the carbonyl group to nucleophilic attack. This could be quantified by measuring reaction rates with standard nucleophiles.

Reactivity of the Hydroxyl Group: Assessing the acidity of the hydroxyl proton and its reactivity in esterification or etherification reactions under various conditions.

Stereoselectivity: For reactions that can produce multiple stereoisomers, investigating how substituents on the molecule influence the stereochemical outcome.

The findings from these studies are often rationalized using principles of physical organic chemistry, such as Hammett plots, to correlate electronic effects with observed reactivity.

Stereoisomeric Studies and Their Influence on Chemical Properties and Interactions

The structure of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- contains at least one chiral center (at the carbon bearing the hydroxyl group), meaning it can exist as different stereoisomers (enantiomers and diastereomers). The study of these stereoisomers is critical, as they can have vastly different chemical and biological properties. A comprehensive stereoisomeric study would involve:

Asymmetric Synthesis: Developing synthetic routes to access individual stereoisomers in high purity. This often involves the use of chiral catalysts, auxiliaries, or starting materials.

Stereochemical Assignment: Determining the absolute configuration of each stereoisomer using techniques such as X-ray crystallography or by correlation with known compounds.

Comparative Analysis: Evaluating the distinct properties of each stereoisomer. This would include comparing their reactivity in chemical transformations and their interactions with other chiral molecules, such as biological receptors or enzymes. The separation and analysis of stereoisomers are often performed using chiral chromatography techniques.

Development of Libraries of Functionalized Hexanones

Building upon the systematic synthesis of analogues, researchers could develop a library of functionalized hexanones based on the 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- scaffold. This involves creating a large collection of related but structurally diverse compounds. Such libraries are invaluable tools in drug discovery and materials science. The development process would typically involve:

Combinatorial Chemistry: Employing high-throughput synthetic techniques to rapidly generate a large number of compounds. This might involve parallel synthesis where different building blocks are combined in various combinations.

Diversity-Oriented Synthesis: Designing synthetic pathways that can generate a wide range of molecular skeletons and functional group arrays from a common starting material.

Characterization and Curation: Each compound in the library would be purified and its structure confirmed using analytical techniques like NMR and mass spectrometry. The library would then be stored and managed in a database for future screening and analysis.

The creation of such a library would enable large-scale screening to identify compounds with desired properties, such as specific biological activities or novel material characteristics.

Potential Academic and Research Applications

Utility as Chiral Building Blocks in Complex Organic Synthesis

The presence of a stereocenter at the fourth carbon (bearing the methoxy (B1213986) group) and a hydroxyl group at the first position suggests that 2-Hexanone (B1666271), 1-hydroxy-4-methoxy-6-phenyl- can serve as a versatile chiral building block. Chiral α-hydroxy ketones are recognized as important precursors in the asymmetric synthesis of biologically active compounds and natural products. researchgate.netnih.gov They can be converted into a variety of other functional groups such as non-racemic diols, amino alcohols, and epoxides, making them valuable intermediates in the construction of complex molecular architectures. researchgate.net Methodologies for creating chiral tertiary α-hydroxyketones have been developed, highlighting the importance of this class of compounds in synthetic chemistry. nih.gov The stereochemistry of the methoxy and hydroxyl groups can be manipulated to achieve desired stereoisomers of target molecules, demonstrating the power of such building blocks in constructing intricate three-dimensional structures. researchgate.net

Substrates for Mechanistic Enzymatic Studies and Biocatalysis Development

The ketone and hydroxyl functionalities make 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- an interesting substrate for enzymatic studies. Enzymes such as dehydrogenases and reductases are known to act on ketones and alcohols with high chemo-, regio-, and stereoselectivity. researchgate.netmdpi.com The enzymatic reduction of prochiral ketones is a well-established method for producing optically active secondary alcohols, which are valuable chiral intermediates. researchgate.netsphinxsai.comacs.org This compound could be used to probe the substrate specificity and reaction mechanisms of novel enzymes. researchgate.net

Furthermore, the development of biocatalytic processes often relies on understanding how enzymes interact with various substrates. acs.org Using 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- in such studies could lead to the development of new biocatalysts for the synthesis of valuable chiral compounds. uni-duesseldorf.de Enzymes like ketoreductases, which reduce ketones to chiral alcohols, and transaminases, which convert ketones into primary amines, are of significant interest in the pharmaceutical industry. acs.orgrsc.org The presence of a phenyl group in the substrate can be beneficial for achieving high enantioselectivity in some enzymatic reductions. researchgate.net Studies have also shown that butanediol (B1596017) dehydrogenases can catalyze the asymmetric reduction of prochiral 1,2-diketones to produce α-hydroxy ketones and vicinal diols. rsc.orgnih.gov

Precursors for the Synthesis of Advanced Organic Materials

The functional groups on 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- offer reaction sites for polymerization and modification, making it a potential precursor for advanced organic materials. Hydroxy ketones can undergo various condensation reactions to form larger, more complex structures. taylorandfrancis.com For instance, the hydroxyl group can be used as an initiation site for ring-opening polymerization, while the ketone can participate in condensation or addition reactions. The phenyl ring also adds rigidity and can influence the photophysical or electronic properties of resulting materials. The development of materials with tailored properties is a significant area of research, and novel precursors like this compound are valuable for expanding the scope of available materials.

Application in the Development of Novel Synthetic Methodologies

The unique combination of functional groups in 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- makes it an ideal candidate for the development and validation of new synthetic methods. For example, it could be used as a test substrate for new reactions that selectively target one functional group in the presence of others. α-Hydroxy ketones have been identified as useful templates in both metal-catalyzed and organocatalyzed stereoselective reactions. rsc.org The development of protocols for the direct conversion of α-hydroxyketones to other important functional groups, such as alkynes, further broadens their utility in synthesis. nih.gov Research in this area focuses on creating more efficient, selective, and environmentally friendly synthetic routes. researchgate.netorganic-chemistry.org

Role as Analytical Reference Standards in Chemical Research

Once synthesized and thoroughly characterized, 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- can serve as an analytical reference standard. labmix24.comcymitquimica.com High-purity organic compounds are essential for the calibration of analytical instruments, validation of analytical methods, and as starting materials for the synthesis of other standards. oealabs.comchiroblock.com Given its specific structure, it could be used as a standard in chromatographic (GC, HPLC) or spectroscopic (NMR, MS) analysis to identify and quantify related compounds in complex mixtures. labmix24.com Companies like Sigma-Aldrich and Labmix24 provide a wide range of organic reference standards for various analytical needs. labmix24.comsigmaaldrich.com

Investigation in Metabolomic Pathways Beyond Direct Clinical Implications

Compounds with phenylpropanoid-like structures are involved in various metabolic pathways in plants and other organisms. researchgate.netfrontiersin.orgnewswise.com Phenylpropanoids are a diverse class of secondary metabolites that play crucial roles in plant development and stress response. frontiersin.org Investigating how a synthetic compound like 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- interacts with or is metabolized by biological systems can provide insights into these pathways. Such studies, often part of broader metabolomics research, can help elucidate the functions of specific enzymes and metabolic networks. nih.gov While not for direct clinical use, this research can expand our fundamental understanding of biochemistry and metabolic regulation. nih.gov

Compound Data

Below are tables detailing the physicochemical properties and identifiers for the compounds mentioned in this article.

Table 1: Physicochemical Data and Identifiers for 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- Data for this specific compound is limited and based on its chemical structure.

| Property | Value |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 917575-01-0 molbase.com |

Table 2: Related Hexanone Compounds and Identifiers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Hexanone | C6H12O | 100.16 | 591-78-6 sigmaaldrich.com |

| 4-Hydroxy-2-hexanone | C6H12O2 | 116.16 | 28096-70-0 chemspider.com |

| 2-Hexanone, 4-hydroxy-6-phenyl-, (4S)- | C12H16O2 | 192.25 | 93643-64-2 guidechem.com |

| 4-methoxy-6-phenyl-2-hexanone | C13H18O2 | 206.28 | Not Available chemsynthesis.com |

| 4-hydroxy-5-methyl-2-hexanone | C7H14O2 | 130.18 | 38836-21-4 thegoodscentscompany.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.